Cas no 262361-54-6 (N-Methyl-L-tyrosine hydrochloride)

N-Methyl-L-tyrosine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-Methyl-L-tyrosine HCl
- (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride
- N-Methyl-L-tyrosine hydrochloride
-
- インチ: 1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m0./s1
- InChIKey: LIDVIUGMMFTRSD-FVGYRXGTSA-N
- ほほえんだ: Cl.OC([C@H](CC1C=CC(=CC=1)O)NC)=O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 188
- トポロジー分子極性表面積: 69.6
N-Methyl-L-tyrosine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N240045-250mg |
N-Methyl-L-tyrosine hydrochloride |
262361-54-6 | 250mg |
$425.00 | 2023-05-17 | ||
TRC | N240045-2.5g |
N-Methyl-L-tyrosine hydrochloride |
262361-54-6 | 2.5g |
$ 3000.00 | 2023-09-06 | ||
Aaron | AR00BIM5-500mg |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 500mg |
$415.00 | 2025-02-14 | |
Aaron | AR00BIM5-5g |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 5g |
$1384.00 | 2025-02-14 | |
1PlusChem | 1P00BIDT-50mg |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 50mg |
$198.00 | 2023-12-18 | |
1PlusChem | 1P00BIDT-5g |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 5g |
$2600.00 | 2023-12-18 | |
Aaron | AR00BIM5-50mg |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 50mg |
$184.00 | 2025-03-10 | |
1PlusChem | 1P00BIDT-250mg |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 250mg |
$354.00 | 2023-12-18 | |
TRC | N240045-100mg |
N-Methyl-L-tyrosine hydrochloride |
262361-54-6 | 100mg |
$201.00 | 2023-05-17 | ||
Aaron | AR00BIM5-10g |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 10g |
$5535.00 | 2023-12-15 |
N-Methyl-L-tyrosine hydrochloride 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
N-Methyl-L-tyrosine hydrochlorideに関する追加情報
Research Brief on N-Methyl-L-tyrosine Hydrochloride (262361-54-6): Recent Advances and Applications
N-Methyl-L-tyrosine hydrochloride (CAS: 262361-54-6) is a chemically modified amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by the methylation of the tyrosine hydroxyl group, serves as a crucial building block in peptide synthesis and drug development. Recent studies have explored its potential in modulating enzyme activity, enhancing drug stability, and serving as a precursor for novel therapeutic agents. This research brief consolidates the latest findings on N-Methyl-L-tyrosine hydrochloride, highlighting its applications, mechanisms of action, and future prospects in biomedicine.
One of the most notable advancements in the study of N-Methyl-L-tyrosine hydrochloride is its role in the synthesis of peptide-based therapeutics. Researchers have demonstrated that the incorporation of this modified amino acid into peptide sequences can significantly improve their metabolic stability and bioavailability. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that peptides containing N-Methyl-L-tyrosine exhibited enhanced resistance to proteolytic degradation, making them promising candidates for oral drug delivery. The study further elucidated the structural basis for this stability, attributing it to the steric hindrance provided by the methyl group, which limits enzyme access to the peptide backbone.
In addition to its applications in peptide therapeutics, N-Methyl-L-tyrosine hydrochloride has been investigated for its potential in targeting neurodegenerative diseases. A recent preclinical study highlighted its ability to modulate dopamine synthesis pathways, suggesting a possible role in Parkinson's disease treatment. The compound's structural similarity to L-tyrosine, a precursor to dopamine, allows it to interact with key enzymes such as tyrosine hydroxylase. However, unlike L-tyrosine, the methylated derivative appears to exert a regulatory effect, potentially reducing oxidative stress associated with excessive dopamine production. These findings, published in Neuropharmacology, underscore the compound's dual functionality as both a therapeutic agent and a research tool for understanding dopaminergic pathways.
The synthesis and characterization of N-Methyl-L-tyrosine hydrochloride have also seen significant methodological improvements. Recent protocols emphasize greener chemistry approaches, with a focus on reducing hazardous byproducts and improving yield. A 2024 paper in Organic Process Research & Development detailed a novel catalytic methylation process that achieves over 90% yield while minimizing environmental impact. This advancement not only enhances the scalability of production but also aligns with the pharmaceutical industry's growing emphasis on sustainable practices. Furthermore, advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, have been employed to ensure the compound's purity and consistency, which are critical for regulatory compliance and clinical applications.
Looking ahead, the potential applications of N-Methyl-L-tyrosine hydrochloride extend beyond its current uses. Emerging research suggests its utility in developing targeted cancer therapies, particularly in inhibiting tyrosine kinase receptors that are often overexpressed in tumors. Preliminary in vitro studies have shown that derivatives of this compound can selectively bind to these receptors, disrupting downstream signaling pathways. While these findings are promising, further in vivo studies are needed to validate efficacy and safety. Additionally, the compound's role in immune modulation is being explored, with early evidence indicating its ability to influence T-cell activation and cytokine production. These diverse applications highlight the versatility of N-Methyl-L-tyrosine hydrochloride and its potential to address multiple unmet medical needs.
In conclusion, N-Methyl-L-tyrosine hydrochloride (262361-54-6) represents a multifaceted tool in chemical biology and pharmaceutical research. Its applications span from enhancing peptide therapeutics to exploring novel treatments for neurodegenerative diseases and cancer. The recent advancements in synthesis methodologies and mechanistic understanding further solidify its importance in the field. As research continues to uncover new roles for this compound, it is poised to make significant contributions to drug development and biomedical science. Future studies should focus on translating these findings into clinical applications, ensuring that the potential of N-Methyl-L-tyrosine hydrochloride is fully realized in improving patient outcomes.
262361-54-6 (N-Methyl-L-tyrosine hydrochloride) 関連製品
- 1806022-08-1(2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile)
- 1805388-09-3(5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine)
- 1349708-91-3(4-bromo-5-chloro-2-fluoro-benzoic acid)
- 2228601-84-9(1-1-(1-methyl-1H-pyrrol-2-yl)cyclopropylcyclopropan-1-amine)
- 1536714-20-1(1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol)
- 75762-58-2((3-Bromophenyl)(3-fluorophenyl)methanone)
- 881041-19-6(2-Methyl-1-(2-pyrrolidinylmethyl)piperidine)
- 2168164-45-0(2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane)
- 90557-39-4(BENZENEACETONITRILE, 5-AMINO-2-METHOXY-)
- 1267203-95-1(1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione)




